molecular formula C12H23NO3 B3004109 Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate CAS No. 1334495-29-2

Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate

Cat. No.: B3004109
CAS No.: 1334495-29-2
M. Wt: 229.32
InChI Key: HYTHUSLXQOXIBJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the tert-butyl group and the piperidine ring in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate involves the reaction of N-Boc-piperidine with 2-chloroethanol. The reaction typically occurs under basic conditions, using a base such as sodium hydride or potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include thionyl chloride (SOCl2) for halogenation and amines for amination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could yield a variety of functionalized piperidine derivatives.

Scientific Research Applications

Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be used in the development of bioactive compounds and as a building block for drug discovery.

    Industry: It is used in the production of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate is unique due to the specific positioning of the hydroxyl group and the tert-butyl group, which can affect its chemical reactivity and interactions with biological targets. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.

Properties

IUPAC Name

tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-9(14)10-7-5-6-8-13(10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTHUSLXQOXIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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